molecular formula C6H16Cl2N2 B2419995 1-(Cyclopentylmethyl)hydrazine dihydrochloride CAS No. 1172489-30-3

1-(Cyclopentylmethyl)hydrazine dihydrochloride

Cat. No.: B2419995
CAS No.: 1172489-30-3
M. Wt: 187.11
InChI Key: KGMYQEHOOYXDHK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Cyclopentylmethyl)hydrazine dihydrochloride typically involves the reaction of cyclopentylmethylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

1-(Cyclopentylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(Cyclopentylmethyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as targeting specific enzymes or receptors, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-(Cyclopentylmethyl)hydrazine dihydrochloride can be compared to other hydrazine derivatives, such as:

Biological Activity

1-(Cyclopentylmethyl)hydrazine dihydrochloride is a hydrazine derivative characterized by its unique cyclopentyl group, which may influence its biological activity and solubility. With the molecular formula C6H16Cl2N2 and a molecular weight of approximately 187.11 g/mol, this compound is soluble in water due to its hydrochloride form, making it suitable for various biochemical applications, particularly in proteomics and medicinal chemistry .

Biological Properties

Hydrazine compounds have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this compound can be understood in the context of its structural similarities to other hydrazines and hydrazones.

Antimicrobial Activity

Hydrazines have also demonstrated antimicrobial effects. A review highlighted that various hydrazone derivatives possess activity against bacterial and fungal strains, which may be relevant for this compound . The specific mechanisms often involve the disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

The following table summarizes key findings related to the biological activities of hydrazines, including analogs of this compound:

Compound NameActivityReference
Hydrazine sulfateAntitumor activity; positive reactions in contact dermatitis cases
1-(Phenylmethyl)hydrazineKnown for significant antitumor activity
Various hydrazone derivativesAntimicrobial and anticancer activities with IC50 values ranging from 4-17 μM

The biological activity of hydrazines often involves the following mechanisms:

  • Nucleophilic attack : The nitrogen atoms in hydrazines are nucleophilic, allowing them to interact with electrophilic centers in biological molecules.
  • Formation of reactive intermediates : Hydrazines can form reactive species that may lead to oxidative stress in cells, contributing to their cytotoxic effects.
  • Inhibition of enzymes : Some studies have indicated that hydrazines can inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.

Safety and Toxicity

While exploring the biological activities of hydrazines, it is crucial to consider their toxicity. Hydrazines are known to be acutely toxic and can produce adverse effects on the liver and kidneys. Occupational exposure has been linked to skin sensitization and dermatitis . Therefore, handling these compounds requires stringent safety measures.

Properties

IUPAC Name

cyclopentylmethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-8-5-6-3-1-2-4-6;;/h6,8H,1-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMYQEHOOYXDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclopentylmethyl alcohol (51.1 g, 0.51 mol) and triethylamine (82.6 g, 0.82 mol) in tetrahydrofuran (510 mL) was added dropwise methanesulfonyl chloride (67.2 g, 0.59 mmol) over 55 minutes with keeping the temperature below 10° C., and the reaction mixture was stirred for 1 hour. To the mixture was added water (380 mL) with keeping the internal temperature below 10° C., and the mixture was extracted with toluene (765 mL). The organic layer was dried over anhydrous MgSO4, and the solvent was evaporated under reduced pressure to give a crude product of Compound (Ie) (86.9 g). The crude product of Compound (Ie) (50 g, equivalent to 0.28 mol) and hydrazine monohydrate (84.3 g, 1.7 mol) were dissolved in ethanol (281 mL), and the reaction mixture was stirred at 45° C. to 55° C. for 7 hours and then cooled to room temperature. To the resultant was added water (94 mL), and the mixture was extracted with chloroform (562 mL). The organic layer was washed with water (94 mL) twice, and dried over anhydrous Na2SO4. To the solution was added conc. HCl (85 g) at an internal temperature below 10° C., methanol (190 mL) was added thereto to dissolve the solid, and the solvent was evaporated under reduced pressure. To the concentrated residue was added 2-propanol (234 mL), and the solvent was evaporated under reduced pressure four times. To the concentrated residue was added 2-propanol (85 mL). The mixture was heated to 40° C., n-hexane (170 mL) was added dropwise thereto at 40° C. over 30 minutes, and the mixture was stirred at 40° C. for 1 hour. Then, the mixture was cooled to 10° C. over 1 hour and stirred at an internal temperature below 10° C. for 1 hour. The resulting precipitate was collected by filtration, washed with a mixed solution of cooled n-hexane/2-propanol (2:1) (36 mL), and dried under reduced pressure to give the title compound (33.6 g, 64%) as a white powder.
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
82.6 g
Type
reactant
Reaction Step One
Quantity
67.2 g
Type
reactant
Reaction Step One
Quantity
510 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
84.3 g
Type
reactant
Reaction Step Two
Quantity
281 mL
Type
solvent
Reaction Step Two
Name
Quantity
94 mL
Type
solvent
Reaction Step Three
Name
Quantity
380 mL
Type
solvent
Reaction Step Four
Yield
64%

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